N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic triazolo-pyridazine derivative characterized by a pyridin-3-yl substituent at position 3 of the triazolo-pyridazine core and a 4-ethylphenyl group attached via a sulfanyl-acetamide linkage.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-2-14-5-7-16(8-6-14)22-18(27)13-28-19-10-9-17-23-24-20(26(17)25-19)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXFADKZMZIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable pyridazine derivative with a triazole precursor under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using a thiol reagent and a suitable catalyst.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Observations:
Pyridin-3-yl vs.
4-Ethylphenyl vs. 4-Fluorophenyl at R2 : The ethyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration relative to the polar 4-fluorophenyl analog (894055-80-2) .
Research Findings and Pharmacological Relevance
While direct pharmacological data for the target compound are unavailable in the provided evidence, structurally related triazolo-pyridazine derivatives exhibit anti-exudative and anti-inflammatory activities in rodent models. For example, 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl derivatives demonstrated significant inhibition of exudate formation in rat models at doses of 10–50 mg/kg . By analogy, the target compound’s pyridin-3-yl and ethylphenyl groups may synergize to improve potency or duration of action, though empirical validation is required.
Biological Activity
N-(4-ethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a triazole ring, which is known for its biological significance, particularly in drug development due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, research has shown that certain triazole derivatives can inhibit the growth of Mycobacterium tuberculosis with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating the potential of triazole-based compounds in treating tuberculosis .
Enzyme Inhibition
Triazole derivatives are recognized for their ability to inhibit various enzymes. A study highlighted that 1,2,4-triazole derivatives could inhibit enzymes such as aromatase and cholinesterase, which are crucial in several metabolic processes . The presence of the triazole moiety allows for the formation of hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Compounds with similar structures have shown promising cytotoxicity against melanoma and other cancer types. For example, derivatives have been tested on A375 melanoma cells and exhibited significant cytotoxicity with effective concentrations in the low micromolar range .
The mechanism by which this compound exerts its effects may involve:
- Cell Cycle Arrest : Some studies indicate that triazole compounds can induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis in cancer cells .
- Targeting Specific Pathways : The compound may interact with pathways involving vascular endothelial growth factor receptors (VEGFR), which play a role in tumor angiogenesis and growth.
Study on Antitubercular Activity
A significant study focused on synthesizing novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated that modifications in the structure could enhance antitubercular activity significantly . This suggests a potential pathway for further exploration of this compound in tuberculosis treatment.
Cytotoxicity Evaluation
In evaluating the safety profile of similar compounds, researchers found that many derivatives were non-toxic to human embryonic kidney cells (HEK293), indicating a favorable therapeutic index for further clinical development .
Summary Table of Biological Activities
| Activity | Description | IC50/Effect Concentration |
|---|---|---|
| Antimicrobial | Inhibition of Mycobacterium tuberculosis | 1.35 - 2.18 μM |
| Enzyme Inhibition | Aromatase and cholinesterase inhibition | Varies |
| Cytotoxicity | Effective against melanoma and other cancer cells | Low micromolar range |
| Safety Profile | Non-toxic to HEK293 cells | IC50 > 200 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
